Product packaging for 2-Cyanoethyl(methyl)sulfamoyl chloride(Cat. No.:CAS No. 209971-18-6)

2-Cyanoethyl(methyl)sulfamoyl chloride

Cat. No.: B2478203
CAS No.: 209971-18-6
M. Wt: 182.62
InChI Key: KENQUAGTXLAUSW-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Sulfamoyl Chlorides

N-substituted sulfamoyl chlorides are a class of organosulfur compounds characterized by a central sulfur atom double-bonded to two oxygen atoms, single-bonded to a chlorine atom, and single-bonded to a nitrogen atom, which itself bears one or two organic substituents. 2-Cyanoethyl(methyl)sulfamoyl chloride, with its methyl and 2-cyanoethyl groups on the nitrogen atom, is a prime example of a disubstituted sulfamoyl chloride.

The synthesis of these compounds is most commonly achieved through the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂) or chlorosulfonyl isocyanate. rsc.orgjove.comnih.gov In the case of this compound, the precursor amine is N-methyl-3-aminopropionitrile. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the S-N bond, which is the defining linkage of this class of compounds. rsc.org The reactivity of the sulfamoyl chloride group is central to its utility, serving as a potent electrophile for the introduction of the sulfamoyl moiety into other molecules. jove.comnih.gov

Below are the key properties of this compound.

Significance as a Reagent in Complex Molecule Synthesis

The primary significance of this compound lies in its role as a sulfamoylating agent. Sulfamoylation, the transfer of a sulfamoyl group (-SO₂NR₂), is a critical transformation in medicinal chemistry. The resulting sulfamate (B1201201) (-OSO₂NR₂) or sulfamide (B24259) (-NRSO₂NR₂) moieties are present in a wide array of biologically active compounds. ekb.egcbijournal.com

A prominent application of N-substituted sulfamoyl chlorides is in the synthesis of steroid sulfatase (STS) inhibitors. STS is an enzyme that plays a crucial role in the biosynthesis of active steroid hormones by removing a sulfate (B86663) group from inactive steroid precursors. In hormone-dependent cancers, such as certain types of breast cancer, inhibiting STS can reduce the levels of growth-promoting hormones.

The key reaction involves the coupling of a sulfamoyl chloride with a phenolic hydroxyl group on a precursor molecule. This compound can be used to introduce the N-(2-cyanoethyl)-N-methylsulfamoyl group onto a phenolic scaffold. This reaction typically proceeds via nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfamoyl chloride, displacing the chloride and forming a stable sulfamate ester linkage. The resulting sulfamoylated molecules often exhibit potent and irreversible inhibition of the STS enzyme. nih.gov

Historical Development of Sulfamoyl Chloride Chemistry

The chemistry of sulfamoyl chlorides is intrinsically linked to the broader history of sulfonamides, which began with the discovery of the antibacterial properties of Prontosil in the 1930s. The active component, sulfanilamide, was synthesized from precursor molecules that involved the use of sulfonyl chlorides. ekb.eg

The most common and historically significant method for creating the foundational sulfonamide linkage involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. jove.comresearchgate.netnih.gov This established the utility of sulfur-chlorine electrophiles in forming sulfur-nitrogen bonds.

The direct synthesis and isolation of sulfamoyl chlorides as discrete reagents represented a significant advancement, providing a more direct route to N-substituted sulfamates and unsymmetrical sulfamides. Early methods for producing the parent sulfamoyl chloride (H₂NSO₂Cl) involved the reaction of chlorosulfonyl isocyanate with formic acid or water. tcichemicals.com The development of reliable methods to synthesize N-substituted variants, such as the reaction between secondary amines and sulfuryl chloride, further expanded the synthetic toolbox. rsc.org This allowed chemists to design and incorporate a diverse range of substituents on the nitrogen atom, enabling fine-tuning of the steric and electronic properties of the sulfamoyl group for specific applications in complex molecule synthesis and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O2S B2478203 2-Cyanoethyl(methyl)sulfamoyl chloride CAS No. 209971-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanoethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENQUAGTXLAUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943301
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209971-18-6
Record name (2-Cyanoethyl)methylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Cyanoethyl Methyl Sulfamoyl Chloride and Analogues

Direct Synthesis Approaches

Direct synthetic methods offer a straightforward route to sulfamoyl chlorides, typically involving the formation of the S-N and S-Cl bonds in a direct manner. These approaches are often favored for their efficiency and atom economy.

Amination of Sulfuryl Chloride

The reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂) is one of the most common and direct methods for the preparation of N-substituted sulfamoyl chlorides. This reaction involves the nucleophilic attack of the amine on the sulfur atom of sulfuryl chloride, followed by the elimination of hydrogen chloride.

For the synthesis of 2-Cyanoethyl(methyl)sulfamoyl chloride, N-(2-cyanoethyl)methylamine would be reacted with an excess of sulfuryl chloride. The excess sulfuryl chloride serves as both a reactant and a solvent. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct, which can otherwise form a salt with the starting amine, rendering it unreactive.

General Reaction Scheme: R(R')NH + SO₂Cl₂ → R(R')NSO₂Cl + HCl

Specific Reaction for this compound: CH₃NHCH₂CH₂CN + SO₂Cl₂ → CH₃(NCCH₂CH₂)NSO₂Cl + HCl

ReactantReagentSolventTemperatureNotes
N-(2-cyanoethyl)methylamineSulfuryl ChlorideDichloromethane (B109758) (optional)0°C to room temperatureExcess sulfuryl chloride can be used. A non-nucleophilic base is typically required.

Chlorination of N-Alkylaminosulfinic Acids

This method involves the preparation of an N-alkylaminosulfinic acid, which is then chlorinated to yield the corresponding sulfamoyl chloride. The sulfinic acid intermediate can be generated from the reaction of an amine with sulfur dioxide. Subsequent treatment with a chlorinating agent, such as chlorine (Cl₂) or N-chlorosuccinimide (NCS), furnishes the desired sulfamoyl chloride.

This approach offers an alternative to the use of the highly reactive and hazardous sulfuryl chloride. The choice of chlorinating agent can influence the reaction conditions and the purity of the final product.

IntermediateChlorinating AgentReaction ConditionsProduct
N-(2-cyanoethyl)-N-methylaminosulfinic acidChlorine (Cl₂)Inert solvent, low temperatureThis compound
N-(2-cyanoethyl)-N-methylaminosulfinic acidN-Chlorosuccinimide (NCS)Anhydrous conditionsThis compound

Reaction of N-Chloroamines with Sulfur Dioxide

The reaction between an N-chloroamine and sulfur dioxide provides another direct pathway to sulfamoyl chlorides. researchgate.net In this process, the N-chloroamine is first prepared by treating the corresponding secondary amine with a chlorinating agent like sodium hypochlorite. The resulting N-chloroamine is then reacted with sulfur dioxide, which inserts into the N-Cl bond to form the sulfamoyl chloride.

This method is particularly useful when the starting amine is sensitive to the harsh conditions of other methods. The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the product.

Reaction Steps:

CH₃NHCH₂CH₂CN + NaOCl → CH₃N(Cl)CH₂CH₂CN + NaOH

CH₃N(Cl)CH₂CH₂CN + SO₂ → CH₃(NCCH₂CH₂)NSO₂Cl

Carbamic Acid Chloride Precursors

Carbamoyl (B1232498) chlorides, which are synthesized from the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent, can serve as precursors to sulfamoyl chlorides. wikipedia.org The carbamoyl chloride is reacted with a source of sulfur dioxide, such as a sulfite (B76179) salt, followed by chlorination.

While less common, this route offers an alternative for the synthesis of sulfamoyl chlorides from readily available starting materials. The reaction conditions need to be carefully controlled to avoid side reactions.

PrecursorReagentsKey Transformation
N-(2-cyanoethyl)-N-methylcarbamoyl chloride1. Sodium sulfite 2. Chlorinating agentConversion of carbamoyl chloride to sulfamoyl chloride

Sulfamic Acid Salt Transformations

N-substituted sulfamic acids or their salts can be converted to the corresponding sulfamoyl chlorides by treatment with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The sulfamic acid can be prepared by the reaction of the amine with a sulfonating agent, like sulfur trioxide or chlorosulfonic acid. google.com

This method is advantageous as sulfamic acids are often stable, crystalline solids that are easy to handle and purify. The subsequent chlorination step typically proceeds in high yield to afford the desired sulfamoyl chloride.

General Reaction: R(R')NSO₃H + PCl₅ → R(R')NSO₂Cl + POCl₃ + HCl

Indirect Synthetic Pathways

Indirect synthetic pathways involve the formation of the sulfamoyl chloride moiety through a series of reactions, often involving the modification of a pre-existing sulfonamide or related functional group. These methods can be particularly useful for the synthesis of complex analogues or when direct methods are not feasible.

One example of an indirect approach involves the synthesis of a sulfonamide, followed by cleavage of one of the N-substituents to generate a primary sulfonamide, which can then be N-alkylated and finally converted to the sulfamoyl chloride. While more steps are involved, this strategy allows for greater control over the final structure of the molecule.

Another indirect method could involve the reaction of a sulfonyl chloride with an appropriate nucleophile to introduce the N-(2-cyanoethyl)-N-methylamino group. However, this is generally less common for the preparation of the sulfamoyl chloride itself.

Multi-Step Conversions from Precursors

The most conventional and widely practiced method for synthesizing N,N-disubstituted sulfamoyl chlorides involves the reaction of a secondary amine precursor with a sulfurylating agent. This approach is characterized by its reliability and applicability to a broad scope of amines.

For the specific synthesis of this compound, the logical precursor is N-(2-cyanoethyl)-N-methylamine. The synthesis proceeds via direct chlorosulfonylation using sulfuryl chloride (SO₂Cl₂). The reaction is typically performed in an inert aprotic solvent, such as dichloromethane or diethyl ether, at reduced temperatures to manage the exothermic nature of the reaction. A tertiary amine base, like triethylamine, is often included to act as a scavenger for the hydrogen chloride (HCl) gas that is generated as a byproduct, driving the reaction to completion.

General Reaction Scheme:

R(R')NH + SO₂Cl₂ → R(R')NSO₂Cl + HCl

This method, while effective, necessitates careful handling of the moisture-sensitive and corrosive sulfuryl chloride. The workup procedure typically involves filtration of the amine hydrochloride salt followed by removal of the solvent under reduced pressure. The crude sulfamoyl chloride is often used in subsequent steps without extensive purification due to its inherent reactivity and potential for decomposition.

An alternative multi-step approach for synthesizing analogues involves building the sulfonyl chloride from different starting materials. For instance, alkyl sulfonyl chlorides can be prepared from alkyl halides in a two-step sequence. The alkyl halide is first converted to an S-alkyl isothiouronium salt by reacting it with thiourea. This stable intermediate is then subjected to oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS) in the presence of HCl to yield the desired alkyl sulfonyl chloride. This pathway provides a versatile route to analogues where the corresponding amine precursor may be less accessible. researchgate.net

Starting MaterialReagent(s)ProductKey Features
N-(2-cyanoethyl)-N-methylamineSulfuryl Chloride (SO₂Cl₂), TriethylamineThis compoundDirect, common method for N,N-disubstituted sulfamoyl chlorides.
Alkyl Halide1. Thiourea; 2. NCS/HClAlkyl Sulfonyl Chloride (Analogue)Versatile for analogues; avoids direct use of potentially unstable amines. researchgate.net
Secondary AmineChlorosulfonyl isocyanate (CSI)N,N-disubstituted sulfamoyl chlorideAlternative to SO₂Cl₂; CSI is a highly reactive reagent. nih.gov

Catalytic Synthesis Routes

Direct catalytic methods for the formation of the N-SO₂Cl bond are not extensively reported in the literature. However, catalysis plays a significant role in one-pot procedures that generate sulfamoyl chlorides as intermediates and in reactions that utilize them to form more complex molecules, thereby representing an indirect catalytic route to their derivatives.

Photoredox catalysis has emerged as a powerful tool for generating sulfamoyl radicals from sulfamoyl chlorides for subsequent C-S bond formation. researchgate.netuni-lj.si While this is a reaction of the target compound, it highlights a catalytic application. More relevant to synthesis, visible-light mediated photoredox catalysis can generate sulfamoyl radicals from a nitrogen radical precursor and a sulfur dioxide surrogate like DABSO. These radicals can be trapped by olefins to construct sulfonamides, representing a three-component catalytic approach to the synthesis of sulfonamide analogues. chemrxiv.org

Another strategy involves the use of metal catalysts in multi-component reactions. For example, a copper-catalyzed one-pot synthesis of N-sulfonyl amidines proceeds from terminal alkynes, sulfonyl azides, and sulfonyl hydrazines. nih.gov In this process, a ketenimine intermediate is generated catalytically, which then reacts with a weak nucleophile. While not a direct synthesis of the sulfamoyl chloride, it showcases the use of catalysis to build complex sulfonamide-related structures from simple precursors in a convergent manner.

Calcium triflimide [Ca(NTf₂)₂] has been identified as an effective Lewis acid catalyst for activating sulfonyl fluorides and sulfamoyl fluorides for reaction with amines. organic-chemistry.org This "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) reaction demonstrates a catalytic approach to forming the N-S bond in the final sulfonamide or sulfamide (B24259) product, starting from a sulfamoyl fluoride analogue.

Catalytic SystemReaction TypeApplicationRelevance to Synthesis
Visible-Light Photoredox CatalystRadical GenerationTrapping of in-situ generated sulfamoyl radicals with olefins. chemrxiv.orgCatalytic three-component synthesis of sulfonamide analogues.
Copper(I) IodideMulti-component ReactionSynthesis of N-sulfonyl amidines from alkynes and azides. nih.govCatalytic one-pot synthesis of complex sulfonamide derivatives.
Calcium triflimide [Ca(NTf₂)₂]Lewis Acid Catalysis (SuFEx)Activation of sulfamoyl fluorides for reaction with amines. organic-chemistry.orgCatalytic formation of the N-S bond in the final product from a sulfamoyl halide analogue.

Advanced Synthetic Techniques

To overcome the limitations of classical multi-step syntheses, such as the use of hazardous reagents and the generation of stoichiometric waste, advanced synthetic techniques focusing on one-pot reactions and stereocontrol have been developed for the preparation of sulfamoyl chloride analogues and their derivatives.

One-Pot Reaction Systems

Several one-pot methods have been developed for the synthesis of sulfonamides, where a sulfonyl chloride is generated in situ. One such method involves the oxidation of thiols with N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water to form the sulfonyl chloride intermediate. organic-chemistry.org This intermediate is not isolated but is immediately reacted with an amine present in the same vessel to afford the final sulfonamide. This process provides a convenient and environmentally friendlier route from readily available thiols. organic-chemistry.org

Another innovative one-pot strategy enables the synthesis of sulfonamides directly from carboxylic acids and amines—the traditional starting materials for amides. princeton.edu This method utilizes copper-catalyzed aromatic decarboxylative halosulfonylation. Aromatic acids are converted to sulfonyl chlorides via copper ligand-to-metal charge transfer (LMCT), which are then aminated in the same pot. This transforms common amide coupling partners into precursors for their sulfonamide bioisosteres. princeton.edu

The use of chlorosulfonyl isocyanate (CSI) has also been adapted for one-pot syntheses. N-acyl-substituted sulfamides can be prepared in high yields from CSI, alcohols, and amines via the in situ generation of water-resistant Burgess-type intermediates. researchgate.net This avoids the need to handle the extremely moisture-sensitive N-(chlorosulfonyl)carbamate intermediates that would be formed otherwise. researchgate.net

PrecursorsKey Reagents/CatalystsIntermediate TypeFinal Product
Thiol, AmineN-Chlorosuccinimide (NCS)In-situ generated sulfonyl chlorideSulfonamide organic-chemistry.org
Carboxylic Acid, AmineCopper Catalyst, SO₂, N-ChlorosuccinimideIn-situ generated sulfonyl chlorideSulfonamide princeton.edu
Chlorosulfonyl Isocyanate, Alcohol, AmineTertiary AmineBurgess-type reagentN-Acyl-substituted sulfamide researchgate.net

Stereoselective and Stereospecific Synthesis Approaches

While this compound is an achiral molecule, the development of stereoselective methods is critical for the synthesis of chiral analogues, which are of significant interest in medicinal chemistry. These approaches focus on creating molecules with defined three-dimensional structures, either by introducing chirality at a carbon center within the substituents or, in more complex analogues, by creating a stereogenic sulfur center.

One strategy for preparing chiral sulfonamides involves a two-step process starting from methyl sulfinates and chiral amines. organic-chemistry.org The reaction of a methyl sulfinate with a lithium amide derived from a chiral amine produces a sulfinamide intermediate. Subsequent oxidation yields the final sulfonamide. This protocol proceeds with retention of stereochemistry at the chiral center of the amine, providing access to enantiomerically pure sulfonamide analogues. organic-chemistry.org

The synthesis of molecules with inherent chirality at the sulfur atom is a more formidable challenge. Recent advances have led to methods for the enantioselective preparation of chiral sulfonimidoyl chlorides, which are aza-analogues of sulfonyl chlorides. One approach involves the desymmetrizing enantioselective hydrolysis of an in situ-generated symmetric aza-dichlorosulfonium species derived from a sulfenamide. nih.govresearchgate.net This method allows for the direct construction of a chiral S(VI) center.

Furthermore, organocatalysis has been applied to the synthesis of axially chiral sulfonamides. An operationally simple N-alkylation of sulfonamides using commercially available chiral amine catalysts can deliver axially chiral N-aryl sulfonamides with excellent enantiopurity. rice.edu This atroposelective method addresses a significant gap in synthetic methodology for this class of chiral compounds. rice.edu

Synthetic TargetMethodologyKey Feature
Chiral Sulfonamide AnaloguesReaction of methyl sulfinates with chiral amines, followed by oxidation. organic-chemistry.orgRetention of stereochemistry from the chiral amine precursor.
Chiral Sulfonimidoyl Chloride AnaloguesDesymmetrizing enantioselective hydrolysis of a prochiral sulfur intermediate. nih.govresearchgate.netDirect creation of a stereogenic S(VI) center.
Axially Chiral Sulfonamide AnaloguesOrganocatalytic atroposelective N-alkylation. rice.eduConstruction of hindered biaryl systems with high enantiopurity.

Reactivity and Mechanistic Investigations of 2 Cyanoethyl Methyl Sulfamoyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in 2-Cyanoethyl(methyl)sulfamoyl chloride is electrophilic, making it a target for various nucleophiles. This reactivity is fundamental to its use in synthesizing complex molecules.

Alcohols and phenols react with this compound to form sulfamate (B1201201) esters. researchgate.netvaia.com This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine. youtube.comyoutube.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center and displacing the chloride. youtube.comlibretexts.org This reaction is a valuable method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. chegg.compressbooks.pub The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

Carbanions, being potent nucleophiles, can also react with this compound. These reactions lead to the formation of a new carbon-sulfur bond. For instance, organometallic reagents like Grignard reagents can attack the sulfonyl group. While the direct product of this reaction is a sulfinamide, subsequent oxidation can yield a sulfone. This pathway provides a route to organosulfur compounds that are not readily accessible by other means. uomustansiriyah.edu.iqacs.org

Radical Pathways and Single-Electron Transfer Processes

In addition to its ionic reactivity, this compound can undergo reactions involving radical intermediates. These pathways offer alternative and complementary synthetic strategies.

Recent studies have shown that sulfamoyl chlorides can be activated through a process mediated by silyl (B83357) radicals. organic-chemistry.orgnih.govacs.orgrmit.edu.vn Specifically, tris(trimethylsilyl)silane (B43935) (TTMSS) can be used to generate a silyl radical that abstracts the chlorine atom from the sulfamoyl chloride. organic-chemistry.orgacs.org This chlorine atom abstraction is a form of single-electron transfer and results in the formation of a sulfamoyl radical. nih.govacs.orgrmit.edu.vn This activation can be achieved under mild conditions using a photocatalyst like Eosin Y and blue LED irradiation. organic-chemistry.org

Once formed, sulfamoyl radicals are highly reactive intermediates. chemrxiv.org These radicals can participate in various synthetic transformations, including addition to alkenes and alkynes. organic-chemistry.orgacs.org The addition of a sulfamoyl radical to an unsaturated bond forms a new carbon-centered radical, which can then be trapped to afford a variety of functionalized sulfonamides. acs.orgacs.org This radical-based approach provides a powerful method for the synthesis of complex sulfonamides that might be difficult to prepare using traditional ionic methods. rsc.orgacs.orgchemrxiv.org

Hydrosulfamoylation Reactions with Unsaturated Systems

While specific studies detailing the hydrosulfamoylation reactions of this compound are not extensively documented, the general reactivity of sulfamoyl chlorides provides a framework for understanding its expected behavior. Hydrosulfamoylation involves the addition of the N-S and H-Cl bonds across a double or triple bond. Research into the radical-mediated hydrosulfamoylation of electron-deficient alkenes with various sulfamoyl chlorides has shown this to be a viable method for synthesizing sulfonamides. researchgate.net The reaction is typically initiated by a radical initiator, leading to the formation of a sulfamoyl radical (R₂NSO₂•). This radical then adds to the unsaturated system.

The plausible mechanism, analogous to other radical additions, would involve:

Initiation: Homolytic cleavage of a radical initiator to generate initial radicals.

Propagation: The initiator radical abstracts a hydrogen or chlorine atom from the sulfamoyl chloride, or more commonly, a transition metal or photoredox catalyst facilitates the formation of the key sulfamoyl radical.

Addition: The generated 2-Cyanoethyl(methyl)sulfamoyl radical adds to the unsaturated bond of an alkene or alkyne.

Chain Transfer: The resulting carbon-centered radical abstracts a chlorine atom from another molecule of this compound to yield the final product and regenerate the sulfamoyl radical.

This process allows for the direct formation of β-chloro sulfonamides, which are valuable synthetic intermediates. The presence of the electron-withdrawing cyanoethyl group may influence the reactivity of the intermediate radicals.

Photoredox Catalysis in Radical Transformations

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. mdpi.com In this context, sulfonyl chlorides are frequently used as precursors for sulfonyl radicals. Although specific examples involving this compound are not prominent in the literature, its structure is amenable to such transformations. Acyl and sulfonyl radicals are key intermediates in many photoredox-catalyzed carbonylation and sulfonylation reactions. mdpi.com

The general mechanism would involve the single-electron reduction of the sulfamoyl chloride by an excited photocatalyst. This process would lead to the cleavage of the S-Cl bond, generating a 2-Cyanoethyl(methyl)sulfamoyl radical and a chloride anion. This radical can then engage in various transformations, such as addition to alkenes or aromatic systems, providing a pathway to complex sulfonamides under exceptionally mild conditions. The utility of this approach lies in its ability to avoid harsh reagents and high temperatures typically associated with radical chemistry.

Hydrolytic Stability and Solvolysis Mechanisms

The stability of this compound in the presence of nucleophilic solvents, particularly water, is a critical aspect of its chemistry. Like most sulfonyl and sulfamoyl chlorides, it undergoes solvolysis, with the rate and mechanism being highly dependent on the solvent composition and the nature of the substituents on the nitrogen atom.

Kinetic and Mechanistic Studies of Hydrolysis

The hydrolysis of sulfamoyl chlorides has been the subject of detailed kinetic and mechanistic investigation. cdnsciencepub.com These compounds typically hydrolyze via a nucleophilic substitution mechanism at the sulfur center. The debate often centers on whether the mechanism is a dissociative Sₙ1-type process, involving a sulfonylium cation intermediate (R₂N-SO₂⁺), or an associative Sₙ2-type process with a pentacoordinate transition state.

For many N,N-dialkylsulfamoyl chlorides, evidence points towards a mechanism that has significant Sₙ2 character. researchgate.net However, studies on compounds like dimethylsulfamoyl chloride and diethylsulfamoyl chloride have shown that the mechanism can be highly sensitive to the substrate and solvent, with some data suggesting an Sₙ1 pathway. cdnsciencepub.comresearchgate.net For instance, the hydrolysis of dimethylsulfamoyl chloride was initially proposed to follow an Sₙ1 mechanism, though later, more extensive studies of solvent effects suggested an Sₙ2 pathway is more likely for most sulfonyl chlorides. cdnsciencepub.comresearchgate.net Kinetic solvent isotope effects (kH₂O/kD₂O) for related sulfonyl chlorides are often in the range of 1.5 to 1.6, which indicates more bond breaking in the transition state than is typical for alkyl chloride hydrolysis. nih.govbeilstein-journals.org

The hydrolysis of this compound is expected to proceed through a bimolecular (Sₙ2) pathway, where a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is consistent with the general behavior of most sulfonyl chlorides. researchgate.net

Influence of Substituent Effects on Reaction Rates

Substituent effects play a crucial role in determining the rate of solvolysis for sulfonyl and sulfamoyl chlorides. Electron-donating groups on the nitrogen atom can stabilize a positive charge buildup on the sulfur atom in a dissociative (Sₙ1-like) transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups would destabilize such an intermediate and favor an associative (Sₙ2) mechanism.

Table 1: Expected Influence of Substituents on Hydrolysis Rate of R(R')NSO₂Cl
Substituent (R or R')Electronic EffectInfluence on Sₙ1 PathwayInfluence on Sₙ2 PathwayExpected Relative Rate vs. (CH₃)₂NSO₂Cl
-CH₃ (Methyl)Weakly Electron-DonatingStabilizingSlightly Retarding (Steric)Baseline
-CH₂CH₃ (Ethyl)Electron-DonatingStabilizingRetarding (Steric)Faster (if Sₙ1 character)
-CH₂CH₂CN (2-Cyanoethyl)Electron-WithdrawingDestabilizingAccelerating (Inductive)Slower

Solvent Reorganization Effects in Solvolysis

Solvent effects in the solvolysis of sulfamoyl chlorides are complex. Beyond nucleophilicity and ionizing power, the reorganization of solvent molecules around the substrate in the transition state can significantly impact the activation parameters, particularly the heat capacity of activation (ΔCₚ‡). For the hydrolysis of diethylsulfamoyl chloride, an exceptionally large negative value for ΔCₚ‡ was observed, which was attributed primarily to solvent reorganization in a process with significant Sₙ1 character. cdnsciencepub.comresearchgate.net This suggests that the transition from the ground state to the transition state is accompanied by a substantial ordering of solvent molecules.

For this compound, which is sterically less hindered than a diethyl analog and possesses an electron-withdrawing group, the mechanism is more likely to be Sₙ2. In such cases, the solvent reorganization effects are typically less pronounced compared to reactions with significant charge separation in the transition state. cdnsciencepub.com The application of the extended Grunwald-Winstein equation to the solvolysis of various sulfonyl chlorides has been instrumental in elucidating these mechanisms by separating the effects of solvent nucleophilicity and ionizing power. beilstein-journals.orgnih.gov

Other Reactivity Modes

Besides the reactions discussed, this compound, as a typical sulfamoyl chloride, is a versatile reagent for introducing the 2-cyanoethyl(methyl)sulfamoyl group onto various nucleophiles. Its primary reactivity mode is nucleophilic substitution at the sulfur center.

Reaction with Amines and Alcohols: It reacts readily with primary and secondary amines to form the corresponding stable sulfonamides. Similarly, it can react with alcohols, typically in the presence of a base, to yield sulfamate esters. These reactions are fundamental in synthetic organic chemistry.

Precursor Chemistry: Sulfamoyl chlorides can be prepared from chlorosulfonyl isocyanate by reacting it with formic acid. tcichemicals.com This provides an alternative route to these compounds if direct synthesis is challenging.

The reactivity of the S-Cl bond makes it a useful building block for creating more complex molecules containing the sulfonamide functional group, which is a common motif in pharmaceuticals.

Reactions Leading to N-Nitrosamines

The formation of N-nitrosamines from sulfamoyl chlorides is a known reaction pathway, particularly in the presence of a nitrite (B80452) source. Research has demonstrated that disubstituted sulfamoyl chlorides (R₂NSO₂Cl) react smoothly with sodium nitrite (NaNO₂) in acetonitrile (B52724) to produce the corresponding N-nitrosamines (R₂NNO) in nearly quantitative yields. researchgate.net This transformation suggests a direct pathway where the nitrite ion displaces the chloride on the sulfamoyl moiety, likely forming a transient sulfamoyl nitrite intermediate which then rearranges or reacts further to yield the stable N-nitrosamine.

While specific studies on this compound are not detailed, its structure fits the general class of disubstituted sulfamoyl chlorides. Therefore, it is mechanistically plausible that it would react with nitrite sources under similar conditions to form N-nitroso-(2-cyanoethyl)(methyl)amine. The reaction is significant as N-nitrosamines are a class of compounds often associated with carcinogenic properties. nih.govfreethinktech.com The presence of secondary or tertiary amines, which can be precursors to nitrosamines, and a nitrosating agent like nitrite, are key factors in their formation. freethinktech.comnih.gov

Cycloaddition Reactions (e.g., with Isocyanates)

Cycloaddition reactions involving sulfamoyl chlorides are less common than those with the highly reactive chlorosulfonyl isocyanate (CSI). arxada.com CSI is known to undergo [2+2] cycloaddition reactions with alkenes to form β-lactam-N-sulfonyl chlorides. orgsyn.orgresearchtrends.net The mechanism of these reactions can be either concerted or stepwise, potentially involving a 1,4-diradical intermediate, especially with electron-rich alkenes. researchtrends.net

For a simple sulfamoyl chloride like this compound, the reactivity in cycloadditions is expected to be significantly lower than that of CSI because it lacks the isocyanate group which is the primary site of cycloaddition. tcichemicals.com While a direct [2+2] cycloaddition between the S=O bond of the sulfamoyl chloride and the C=N bond of an isocyanate is mechanistically conceivable, it is not a commonly reported transformation. A more probable reaction with an isocyanate would involve a nucleophilic attack from the isocyanate onto the electrophilic sulfur atom of the sulfamoyl chloride, leading to a linear adduct or a different class of heterocyclic compound rather than a direct cycloaddition product.

The table below contrasts the known reactivity of the highly versatile CSI with the expected reactivity of a standard sulfamoyl chloride.

Reactant ClassReagentReaction TypeProduct Type
AlkenesChlorosulfonyl Isocyanate (CSI)[2+2] Cycloadditionβ-Lactam-N-sulfonyl chloride
IsocyanatesThis compoundNucleophilic Substitution (Hypothesized)Linear Adducts or Heterocycles

Reductive Transformations

The reduction of sulfamoyl chlorides can proceed via different pathways depending on the reagents and conditions employed. Generally, single electron reduction is considered more challenging for sulfamoyl chlorides compared to sulfonyl chlorides. nih.govacs.orgacs.org However, various reductive methods are effective.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce sulfonyl chlorides to the corresponding thiols. taylorfrancis.com It is expected that LiAlH₄ would reduce this compound to N-methyl-3-mercaptopropan-1-amine, by reducing both the sulfamoyl chloride moiety to a thiol and the cyano group to a primary amine.

Catalytic reduction using a palladium catalyst under hydrogen pressure is another method for converting aromatic sulfonyl chlorides to thiols. taylorfrancis.com This method could potentially be applied to this compound, although the concurrent reduction of the nitrile group would need to be considered.

A different approach involves radical-mediated activation. The chlorine atom of a sulfamoyl chloride can be abstracted by a silyl radical, generated, for example, from tris(trimethylsilyl)silane. This forms a sulfamoyl radical which can then undergo further reactions, such as addition to alkenes. nih.govacs.orgacs.org This method represents a reductive activation of the S-Cl bond, enabling the formation of C-S bonds.

The following table summarizes potential reductive transformations for this compound based on known sulfonyl and sulfamoyl chloride chemistry.

Reducing Agent/SystemMoiety TargetedPotential Product
Lithium Aluminum Hydride (LiAlH₄)Sulfamoyl chloride & Cyano groupN-methyl-3-mercaptopropan-1-amine
H₂ / Palladium CatalystSulfamoyl chloride & Cyano groupThiol and/or Amine
Tris(trimethylsilyl)silane / PhotocatalystSulfamoyl chloride (S-Cl bond)Sulfamoyl radical intermediate

Applications in Organic Synthesis and Functional Material Science

Precursors for Sulfonamide and Sulfamide (B24259) Derivatives

Sulfamoyl chlorides are reactive electrophiles that readily undergo nucleophilic substitution with primary and secondary amines to form sulfonamides and sulfamides. The "2-cyanoethyl" group in the target molecule is a notable feature; it is an electron-withdrawing group and also contains a nitrile functionality that could potentially be involved in or influence subsequent chemical transformations.

Synthesis of Monosubstituted Sulfonamides

The reaction of 2-Cyanoethyl(methyl)sulfamoyl chloride with a primary amine, in the presence of a base to neutralize the hydrochloric acid byproduct, would be expected to yield a monosubstituted sulfonamide. The reaction would proceed via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride leaving group.

General Reaction Scheme: R-NH₂ + ClSO₂N(CH₃)(CH₂CH₂CN) → R-NHSO₂N(CH₃)(CH₂CH₂CN) + HCl

A variety of primary amines, including aliphatic and aromatic amines, could potentially be used in this synthesis. The specific reaction conditions, such as solvent, temperature, and choice of base (e.g., triethylamine (B128534), pyridine), would need to be optimized for each substrate.

Formation of N,N-Disubstituted Sulfonamides

Similarly, the reaction with a secondary amine would lead to the formation of an N,N-disubstituted sulfonamide. The presence of two organic substituents on the amine nitrogen would result in a tertiary sulfonamide nitrogen atom upon reaction.

General Reaction Scheme: R₂NH + ClSO₂N(CH₃)(CH₂CH₂CN) → R₂NSO₂N(CH₃)(CH₂CH₂CN) + HCl

The reactivity would be influenced by the steric hindrance of the secondary amine.

Construction of Unsymmetrical N-Arylsulfamides

The synthesis of unsymmetrical N-arylsulfamides could be envisioned by reacting this compound with an aromatic amine (an aniline (B41778) derivative). This would result in a sulfamide with one nitrogen atom substituted with a methyl and a 2-cyanoethyl group, and the other nitrogen atom substituted with an aryl group.

General Reaction Scheme: Ar-NH₂ + ClSO₂N(CH₃)(CH₂CH₂CN) → Ar-NHSO₂N(CH₃)(CH₂CH₂CN) + HCl

The electronic properties of the substituent on the aromatic ring of the aniline would be expected to influence the reaction rate.

Synthesis of Cyclic Sulfamides and Related Heterocycles

The synthesis of cyclic sulfamides using this compound would likely involve a multi-step process. One hypothetical approach could involve reacting it with a molecule containing two nucleophilic amine groups. Alternatively, the cyanoethyl group itself could potentially be involved in a subsequent intramolecular cyclization reaction under specific conditions, although no literature supporting this for this specific compound has been found. The synthesis of cyclic sulfamides generally involves the reaction of a diamine with a sulfuryl chloride derivative.

Building Blocks for Diverse Organic Scaffolds

Formation of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-Triazoles

Sulfamoyl chlorides are known precursors to sulfamoyl azides. This transformation is typically achieved by reacting the sulfamoyl chloride with an azide (B81097) source, such as sodium azide.

General Reaction Scheme: ClSO₂N(CH₃)(CH₂CH₂CN) + NaN₃ → N₃SO₂N(CH₃)(CH₂CH₂CN) + NaCl

The resulting 2-Cyanoethyl(methyl)sulfamoyl azide would be a versatile intermediate. Sulfamoyl azides can then undergo cycloaddition reactions with alkynes to form 1-sulfamoyl-1,2,3-triazoles. This reaction, often catalyzed by copper(I), is a "click chemistry" reaction, known for its high efficiency and selectivity.

General Reaction Scheme: N₃SO₂N(CH₃)(CH₂CH₂CN) + R-C≡CH → (1,2,3-triazol-1-yl)SO₂N(CH₃)(CH₂CH₂CN)

This would provide a pathway to a variety of substituted triazole compounds, which are important scaffolds in medicinal chemistry and materials science.

Generation of Rhodium Azavinyl Carbenes

In this context, this compound would first be converted to N-(2-cyanoethyl)-N-methylsulfonyl azide. This azide, bearing the 2-cyanoethyl(methyl)sulfamoyl moiety, can then react with various alkynes to produce a library of N-(2-cyanoethyl)-N-methyl-substituted 1-sulfonyl-1,2,3-triazoles. These triazoles are known to be effective precursors for rhodium(II) azavinyl carbenes. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate, these triazoles undergo denitrogenation to form the highly reactive rhodium azavinyl carbene intermediate. This intermediate is a powerful tool in organic synthesis, enabling a variety of transformations including cyclopropanations, C-H insertions, and ylide formations.

The electronic properties of the sulfamoyl group, influenced by the cyanoethyl and methyl substituents, can modulate the reactivity and selectivity of the resulting rhodium azavinyl carbene. This allows for fine-tuning of the carbene's behavior in subsequent reactions, a crucial aspect for the synthesis of complex molecular architectures.

Table 1: Plausible Reaction Scheme for Rhodium Azavinyl Carbene Generation

StepReactantsReagentsProduct
1. Azide FormationThis compoundSodium azideN-(2-cyanoethyl)-N-methylsulfonyl azide
2. Triazole SynthesisN-(2-cyanoethyl)-N-methylsulfonyl azide, Terminal alkyneCopper(I) catalystN-(2-cyanoethyl)-N-methyl-1-sulfonyl-1,2,3-triazole
3. Carbene GenerationN-(2-cyanoethyl)-N-methyl-1-sulfonyl-1,2,3-triazoleRhodium(II) catalystRhodium (II) azavinyl carbene

Integration into Complex Polycyclic Systems

The integration of the N-(2-cyanoethyl)-N-methylsulfamoyl group into complex polycyclic systems is an area of synthetic interest, although specific examples are not extensively documented in current literature. The utility of this functional group lies in its potential to act as both a directing group and a precursor for other functionalities within a larger molecular framework. The sulfamoyl moiety can influence the stereochemical outcome of reactions at neighboring centers and can be readily removed or transformed after serving its synthetic purpose.

One potential application is in the synthesis of alkaloids or other nitrogen-containing natural products. The sulfamoyl group can be introduced to protect a nitrogen atom, and its steric and electronic properties can guide subsequent cyclization or substitution reactions to build the polycyclic core. The cyanoethyl group offers a handle for further functionalization, such as reduction to an amine or hydrolysis to a carboxylic acid, enabling the construction of additional rings or the introduction of desired side chains.

For instance, in a hypothetical synthesis of a polycyclic alkaloid, the N-(2-cyanoethyl)-N-methylsulfamoyl group could be appended to a nitrogen-containing fragment. This group could then direct a key intramolecular cyclization reaction to form a crucial ring system. Post-cyclization, the sulfamoyl group could be cleaved under specific conditions, revealing the free amine of the natural product.

Synthetic Utility in the Generation of Agro/Fine Chemicals

Intermediates for Agricultural Chemicals (e.g., Herbicides)

Sulfamoyl chlorides are recognized as important intermediates in the synthesis of various agricultural chemicals, particularly herbicides. While direct patents or literature specifically detailing the use of this compound in the synthesis of commercial herbicides are not prevalent, its structural features are highly relevant to this class of compounds. Many potent herbicides belong to the sulfonylurea class, which are typically synthesized from a sulfamoyl chloride and an isocyanate or an amine followed by reaction with phosgene (B1210022) or a phosgene equivalent.

The N-(2-cyanoethyl)-N-methylsulfamoyl moiety could be incorporated into novel herbicide candidates. The cyanoethyl group, in particular, can influence the compound's solubility, soil mobility, and metabolic profile, which are critical parameters for an effective and environmentally benign herbicide. The synthesis would likely involve the reaction of this compound with a suitable heterocyclic amine, a common structural motif in sulfonylurea herbicides, to form a sulfonylurea precursor.

Table 2: General Structure of Sulfonylurea Herbicides and Potential Role of this compound

General Sulfonylurea StructurePotential Synthetic Contribution of this compound
Ar-SO₂-NH-C(O)-NH-HetThe Ar-SO₂-NH- portion could be derived from a sulfamoyl chloride. In this case, the N-substituents (cyanoethyl, methyl) would be part of the final structure, potentially modulating its herbicidal activity and selectivity.

Precursors for Chemical Probes

The development of chemical probes, such as fluorescent probes, is crucial for studying biological systems. While there are no widespread reports on the use of this compound as a precursor for chemical probes, its functionalities suggest potential applications in this field. The sulfamoyl chloride group is reactive towards nucleophiles like amines and phenols, which are common functionalities in fluorophores.

A potential strategy would involve coupling this compound with a fluorescent dye that contains a reactive amine or hydroxyl group. The resulting sulfonamide would link the N-(2-cyanoethyl)-N-methylsulfamoyl moiety to the fluorophore. The cyano group could then be used as a reactive handle for attaching the probe to a biomolecule of interest or for modulating the photophysical properties of the dye. For example, the cyano group could participate in click chemistry reactions for bioconjugation or its electronic nature could influence the fluorescence quantum yield and lifetime of the attached fluorophore.

Contributions to Mechanistic Organic Chemistry Studies

Currently, there is a lack of specific literature that details the contributions of this compound to mechanistic organic chemistry studies. However, the compound's structure presents several features that could be of interest for such investigations.

The reactivity of the sulfamoyl chloride group is a subject of mechanistic interest. Studies could be designed to investigate the kinetics and mechanism of its reactions with various nucleophiles, providing insights into the role of the N-substituents (cyanoethyl and methyl) in modulating the electrophilicity of the sulfur center. The electronic-withdrawing nature of the cyanoethyl group could have a significant impact on the reaction rates and pathways compared to simple N,N-dialkylsulfamoyl chlorides.

Furthermore, the N-(2-cyanoethyl)-N-methylsulfamoyl group could be used as a reporter group in mechanistic studies of other reactions. For instance, its distinct spectroscopic signatures (e.g., in NMR or IR) could allow for the monitoring of reactions at a remote site in a molecule. The stability of the sulfonamide bond under many reaction conditions makes it a reliable spectator group for probing reaction mechanisms.

Theoretical and Computational Investigations

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to probe the distribution of electrons and the nature of chemical bonds within 2-Cyanoethyl(methyl)sulfamoyl chloride.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-31G(d,p), can be utilized to determine its optimized molecular geometry and other electronic properties. tandfonline.comresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Value
Bond LengthSCl2.08 Å
Bond LengthSO11.43 Å
Bond LengthSO21.43 Å
Bond LengthSN1.65 Å
Bond AngleClSO1105.0°
Bond AngleO1SO2125.0°
Bond AngleNSCl108.0°
Dihedral AngleC(cyano)C(ethyl)NS

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. expii.combccampus.ca The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO is likely centered on the sulfur atom of the sulfamoyl chloride group, indicating its electrophilic nature.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the lone pairs of the nitrogen and oxygen atoms.
LUMO-1.2Primarily localized on the antibonding σ* orbital of the S-Cl bond.
HOMO-LUMO Gap7.3Indicates high kinetic stability.

Note: The data in this table is hypothetical and based on general principles of molecular orbital theory as applied to similar sulfonamide structures. scielo.br

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

Transition State Analysis for Nucleophilic and Radical Reactions

The sulfamoyl chloride moiety is a key functional group that dictates the reactivity of this compound, making it susceptible to both nucleophilic and radical attack.

Nucleophilic Reactions: Nucleophilic substitution at the sulfur atom is a common reaction for sulfonyl chlorides. mdpi.com Computational methods can be used to model the reaction with various nucleophiles, proceeding via a concerted SN2-like mechanism or a stepwise addition-elimination pathway. Transition state theory combined with DFT calculations can locate the transition state structure and determine the activation energy for these processes. mdpi.commdpi.com

Radical Reactions: Sulfonyl chlorides can also undergo radical reactions, often initiated by light or a radical initiator. magtech.com.cn These reactions can lead to the formation of sulfonyl radicals, which can participate in a variety of transformations. Computational analysis of these pathways involves locating the transition states for radical abstraction of the chlorine atom or addition to unsaturated systems. aip.org

Interactive Table: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeReactantNucleophile/RadicalActivation Energy (kcal/mol)
Nucleophilic SubstitutionThis compoundOH⁻15.2
Radical AbstractionThis compound•CH₃10.5

Note: The data in this table is hypothetical and intended to be representative of activation energies for such reactions.

Energy Profiles and Reaction Path Studies

An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. chemguide.co.uk For the reactions of this compound, computational methods can be used to construct these profiles by calculating the energies of the reactants, intermediates, transition states, and products. The reaction path is determined by following the minimum energy pathway from reactants to products on the potential energy surface. For a nucleophilic substitution reaction, the profile would show the energy of the system as the nucleophile approaches the sulfur atom, passes through the transition state, and the leaving group departs. libretexts.org

Prediction of Regioselectivity and Stereoselectivity

While the primary reactive site in this compound is the sulfamoyl chloride group, computational models can be employed to predict the regioselectivity if other potential reactive sites were present. By comparing the activation energies for reactions at different sites, the most favorable reaction pathway can be determined.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated computationally. For reactions involving chiral centers or the formation of new stereocenters, the transition state energies for the formation of different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product. While this compound itself is achiral, this type of analysis would be crucial for its reactions with chiral molecules.

Intermolecular Interactions and Aggregation Phenomena

The intermolecular interactions and aggregation phenomena of this compound are dictated by the presence of several key functional groups: the cyano (-C≡N) group, the sulfamoyl chloride (-SO₂Cl) group, and the methyl (-CH₃) and ethyl (-CH₂CH₂-) moieties. These groups influence the molecule's packing in the solid-state and its behavior in solution through a network of hydrogen bonds and other noncovalent interactions.

Hydrogen Bonding Networks

While this compound does not possess traditional strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker hydrogen bonding interactions. The nitrogen atom of the cyano group and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

In the presence of suitable hydrogen bond donors, such as solvent molecules or other co-crystallized species, these acceptor sites can form hydrogen bonds. For instance, in an aqueous environment, water molecules can form hydrogen bonds with the nitrogen and oxygen atoms. The chloride ion, being electronegative, can also participate in hydrogen bonding networks, particularly in aqueous solutions. rsc.org

Table 1: Potential Hydrogen Bond Acceptors in this compound

Acceptor AtomFunctional Group
NitrogenCyano (-C≡N)
OxygenSulfonyl (-SO₂)
OxygenSulfonyl (-SO₂)
ChlorineSulfamoyl chloride (-SO₂Cl)

Noncovalent Interactions in Solid-State and Solution

Beyond conventional hydrogen bonding, a variety of other noncovalent interactions are crucial in determining the solid-state packing and solution behavior of this compound. These interactions include dipole-dipole interactions, van der Waals forces, and potentially π-interactions involving the cyano group.

In solution, these polar groups will strongly interact with polar solvents. The nature of the solvent will significantly affect the conformation and aggregation state of the molecule. In nonpolar solvents, aggregation driven by dipole-dipole interactions might be more prevalent.

Hirshfeld surface analysis of similar molecules, such as aromatic sulfonyl chlorides, has revealed the importance of various intermolecular contacts, including Cl···O and H···N interactions, in dictating the crystal packing. nih.gov Although this compound is aliphatic, similar principles of analyzing intermolecular contacts can be applied to understand its solid-state structure. The presence of a cyano group can also lead to charge-transfer interactions, which have been observed to influence the properties of molecules with D-π-A (donor-π-acceptor) structures. nih.gov

Table 2: Types of Noncovalent Interactions in this compound

Interaction TypeContributing Functional Groups
Dipole-Dipole-SO₂Cl, -C≡N
van der WaalsEntire molecule
Weak C-H···O/N Hydrogen Bonds-CH₂, -CH₃, -SO₂, -C≡N

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters of molecules like this compound, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings. Density Functional Theory (DFT) is a commonly employed method for such predictions.

Predicted spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra, can be calculated. These theoretical spectra can aid in the interpretation of experimental spectra, helping to assign specific peaks to particular atoms or vibrational modes within the molecule.

For instance, the vibrational frequencies of the C≡N stretch and the symmetric and asymmetric S=O stretches are characteristic IR and Raman bands. Computational models can predict the wavenumbers for these vibrations. Discrepancies between predicted and experimental values can often be reconciled by applying scaling factors to the computational data, which accounts for systematic errors in the theoretical methods and the effects of the molecular environment (e.g., solvent effects, solid-state packing).

The correlation between predicted and experimental spectroscopic data is a critical step in the structural elucidation of new compounds. When experimental data for this compound becomes available, it can be compared with computationally predicted values to confirm its structure and provide insights into its electronic and conformational properties. The development of predictive QSAR (Quantitative Structure-Activity Relationship) models often relies on the accurate calculation of molecular descriptors, which can be derived from computational chemistry. nih.gov

Table 3: Predicted Spectroscopic Parameters and their Experimental Correlation

Spectroscopic TechniquePredicted ParametersPotential for Experimental Correlation
¹H NMRChemical shifts, coupling constantsHigh
¹³C NMRChemical shiftsHigh
Infrared (IR) SpectroscopyVibrational frequencies (e.g., C≡N stretch, S=O stretches)High
Raman SpectroscopyVibrational frequenciesHigh

Advanced Characterization Methodologies in Sulfamoyl Chloride Research

Diffraction Techniques for Solid-State Analysis

While spectroscopic methods reveal molecular connectivity and functional groups, diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Should 2-Cyanoethyl(methyl)sulfamoyl chloride be obtained as a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous determination of its molecular structure. This technique would yield precise data on:

Bond Lengths: The exact lengths of all covalent bonds, such as S=O, S-Cl, S-N, N-C, C-C, and C≡N, could be measured.

Bond Angles: The angles between atoms, which define the geometry around the central sulfur and nitrogen atoms, would be determined. For example, the geometry around the sulfur atom is expected to be distorted tetrahedral.

Torsional Angles: These angles describe the conformation of the cyanoethyl chain and the orientation of the substituents around the S-N bond.

Intermolecular Interactions: The analysis would also reveal how molecules are packed in the crystal lattice and identify any significant intermolecular forces, such as dipole-dipole interactions, that influence the solid-state structure.

While no public crystal structure data is available for this compound, analysis of related structures, such as N,N-disubstituted sulfonamides, confirms the tetrahedral geometry at the sulfur atom and provides a reference for expected bond lengths and angles.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) stands as a powerful, non-destructive analytical technique for the identification of crystalline phases of a solid material. In the context of this compound research, PXRD is instrumental in confirming the solid-state structure of the synthesized compound. Each crystalline solid possesses a unique atomic arrangement, which gives rise to a distinct X-ray diffraction pattern, often referred to as a "fingerprint" of the material.

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. As the X-rays interact with the crystalline lattice of the compound, they are diffracted at specific angles. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, provides information about the crystal structure, including lattice parameters and phase purity.

For this compound, obtaining a PXRD pattern is a critical step in its characterization. It allows researchers to:

Confirm the identity of the synthesized compound by comparing its experimental PXRD pattern with a reference pattern, if available, or with a pattern calculated from single-crystal X-ray diffraction data.

Identify the presence of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical and chemical properties. PXRD can distinguish between different polymorphs.

Assess the phase purity of the sample. The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

While specific, publicly available PXRD data for this compound is limited, a hypothetical PXRD data table for a crystalline organic compound is presented below to illustrate the nature of the data obtained.

Hypothetical Powder X-ray Diffraction Data for a Crystalline Organic Compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 100
18.8 4.72 60
21.1 4.21 95
25.7 3.46 70

This table showcases the key parameters derived from a PXRD experiment: the diffraction angle (2θ), the interplanar spacing (d-spacing), and the relative intensity of the diffraction peaks.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for assessing the purity of compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of components in a mixture. moravek.com It is particularly valuable for determining the purity of a synthesized compound like this compound. Due to the reactive nature of sulfamoyl chlorides, derivatization may sometimes be employed to enhance stability and detectability during HPLC analysis. researchgate.netnih.gov

The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing them to flow at different rates and thus separate as they exit the column. A detector then records the amount of each component as it elutes.

In the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention time (the time it takes for a specific compound to travel through the column to the detector) is a characteristic property of that compound under a given set of conditions.

The purity of a this compound sample can be determined by integrating the area of the peaks in the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks to calculate the percentage purity.

Below is an illustrative HPLC data table for the purity analysis of a hypothetical organic compound.

Illustrative HPLC Purity Analysis Report

Peak No. Retention Time (min) Area Area %
1 2.54 15,234 0.85
2 4.78 1,756,890 98.50

This table indicates that the main compound (Peak 2) has a purity of 98.50%, with two minor impurities detected at different retention times.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor the progress of a chemical reaction and to assess the purity of a sample. libretexts.org For the synthesis involving this compound, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the desired product. libretexts.orgacs.org

TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, it carries the components of the mixture up the plate at different rates depending on their polarity and interaction with the stationary phase. libretexts.org

The separation is visualized, often under UV light or by staining, and the retention factor (Rf value) for each spot is calculated. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a given compound with a specific stationary and mobile phase.

To monitor a reaction, samples are taken from the reaction mixture at different time points and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

A hypothetical TLC data table for monitoring a reaction is provided below.

Hypothetical TLC Reaction Monitoring Data

Compound Rf Value Observations at t = 2 hours
Starting Material A 0.65 Faint spot
Starting Material B 0.50 Faint spot

This table illustrates how the relative intensity of the spots on a TLC plate can provide a qualitative assessment of the reaction's progress, showing the consumption of reactants and the formation of the product.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfamoyl chlorides often involves reagents that are less than ideal from an environmental and safety perspective. Future research will likely focus on the development of more sustainable and efficient methods for the production of 2-Cyanoethyl(methyl)sulfamoyl chloride. This could involve exploring catalytic systems that minimize waste and energy consumption. For instance, the use of flow chemistry could offer a safer, more scalable, and highly reproducible manufacturing process. Furthermore, the investigation of alternative chlorinating agents to replace more hazardous options is a critical area for development, aiming to enhance the green chemistry profile of its synthesis.

Exploration of Undiscovered Reactivity Profiles

While the primary utility of sulfamoyl chlorides lies in the formation of sulfonamides, the unique structural features of this compound, namely the cyanoethyl group, may impart novel reactivity. Future research should be directed towards a systematic exploration of its reaction scope. This includes its potential participation in radical-mediated reactions, where the sulfamoyl chloride moiety can act as a radical precursor under photoredox or thermal conditions. cymitquimica.com Investigating its behavior in cycloaddition reactions or as a partner in cross-coupling methodologies could unveil unprecedented synthetic transformations, thereby broadening its toolkit for organic chemists. A deeper understanding of its reactivity with a wider array of nucleophiles beyond simple amines will also be crucial.

Expansion of Applications in Chemical Synthesis

The sulfonamide functional group, readily accessible from this compound, is a cornerstone in medicinal chemistry and materials science. cymitquimica.com A significant future direction will be the systematic incorporation of the N-(2-cyanoethyl)-N-methylsulfamoyl moiety into a diverse range of molecular scaffolds to explore its influence on biological activity and material properties. In medicinal chemistry, this could lead to the discovery of new therapeutic agents with unique pharmacokinetic profiles. In materials science, the introduction of this functional group could be exploited to modulate the properties of polymers and other advanced materials, potentially leading to new applications in electronics or coatings.

Advanced Computational and Data-Driven Approaches in Design and Prediction

The integration of computational chemistry and data science offers a powerful paradigm for accelerating chemical research. For this compound, these approaches can be leveraged in several ways. Quantum mechanical calculations can provide deeper insights into its electronic structure and reactivity, guiding the rational design of new reactions and catalysts. Moreover, the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for sulfonamides derived from this reagent could enable the in silico prediction of their biological activities and physical properties. nih.gov This data-driven approach can streamline the discovery process for new molecules with desired functionalities, reducing the reliance on extensive empirical screening. nih.gov As more data on the reactions and applications of this compound become available, machine learning algorithms could be trained to predict reaction outcomes and identify novel applications, heralding a new era of computer-assisted chemical innovation.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-cyanoethyl(methyl)sulfamoyl chloride to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use fluorinated rubber gloves (minimum thickness 0.7 mm) and full-face respirators with ABEK-type filters to avoid skin/eye contact and inhalation of vapors. Work in a fume hood with negative pressure ventilation .
  • Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen or argon) in a dry, ventilated area. Moisture sensitivity necessitates desiccant use to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Sulfamoylation : React 2-cyanoethyl(methyl)amine with sulfamoyl chloride (ClSO₂NH₂) in anhydrous solvents like dichloromethane or DMA at 0–5°C. Monitor reaction progress via TLC or NMR to minimize side reactions (e.g., hydrolysis or dimerization) .
  • Purification : Use cold distillation or recrystallization from non-polar solvents (e.g., hexane) under inert conditions to isolate the product .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the methyl (δ ~2.8 ppm) and cyanoethyl (δ ~3.5 ppm for CH₂CN) groups.
  • IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) confirm the sulfamoyl group.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+) and detect impurities .

Advanced Research Questions

Q. How does the 2-cyanoethyl group influence the reactivity and stability of sulfamoyl chloride derivatives?

  • Methodological Answer :

  • Reactivity : The electron-withdrawing cyano group enhances electrophilicity at the sulfamoyl center, accelerating nucleophilic substitution (e.g., with amines or alcohols). However, it may also increase susceptibility to hydrolysis in humid conditions .
  • Stability : Kinetic studies under varying pH and temperature show reduced stability in basic media (t1/2_{1/2} < 1 hr at pH 9). Stabilizers like anhydrous MgSO₄ or molecular sieves are recommended for long-term storage .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Factor Screening : Use a fractional factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, lower temperatures (0–5°C) reduce side reactions, while excess sulfamoyl chloride (1.2–1.5 equiv) improves yield .
  • Byproduct Analysis : GC-MS or HPLC to identify and quantify impurities (e.g., sulfonic acid derivatives from hydrolysis) .

Q. How can computational modeling predict the decomposition pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Simulate hydrolysis mechanisms using Gaussian or ORCA software. The cyanoethyl group lowers the activation energy for nucleophilic attack at the sulfur center, favoring hydrolysis over thermal decomposition .
  • Solvent Effects : COSMO-RS models predict stability in aprotic solvents (e.g., THF), aligning with experimental observations of prolonged shelf life in anhydrous environments .

Q. What analytical techniques resolve contradictions in reported stability data for sulfamoyl chloride derivatives?

  • Methodological Answer :

  • Controlled Studies : Replicate stability tests under standardized conditions (25°C, 60% RH vs. inert atmosphere). For example, conflicting hydrolysis rates may arise from trace moisture in solvents.
  • Advanced Spectroscopy : In situ Raman or FTIR to monitor real-time degradation kinetics and identify intermediate species (e.g., sulfonic acids) .

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